molecular formula C9H15NO5 B045372 Diethyl acetamidomalonate CAS No. 1068-90-2

Diethyl acetamidomalonate

Cat. No. B045372
CAS RN: 1068-90-2
M. Wt: 217.22 g/mol
InChI Key: ISOLMABRZPQKOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

DEAM can be synthesized from diethyl malonate through a multistep process that yields various acetamidomalonate derivatives with alkyl substitutions. This process has been optimized to achieve overall yields ranging from 49-90% (Singh et al., 2000). Additionally, the indium(III)-catalyzed addition of DEAM to terminal alkynes provides an efficient approach to β-branched α-amino acids, further highlighting its utility in synthesis (Angell et al., 2007).

Molecular Structure Analysis

The molecular structure of DEAM and its derivatives has been elucidated through spectral data and, in some cases, X-ray crystallography. These studies have confirmed the structures of C-alkylated acetamidomalonates and provided insights into their stereochemistry and molecular conformation.

Chemical Reactions and Properties

DEAM undergoes various chemical reactions, including N-alkylation, which leads to the formation of constrained amino acid derivatives through ring-closing metathesis (RCM) (Kotha & Singh, 2004). It also participates in addition reactions, such as with ethyl α, β-dibromoacrylate, to yield specific adducts which are precursors to further chemical transformations (Kishida & Nakamura, 1969).

Physical Properties Analysis

The physical properties of DEAM, including its heat capacity and thermodynamic functions, have been extensively studied. These properties are crucial for understanding the substance's behavior under different conditions and for its application in various chemical processes (Li & Tan, 2013).

Chemical Properties Analysis

DEAM's chemical properties, such as its reactivity in enantioselective hydrolysis and its role in the synthesis of complex molecules, underscore its importance in organic synthesis. For instance, its hydrolysis catalyzed by α-chymotrypsin proceeds enantioselectively, producing monoesters with potential (R)-configuration (Tararov et al., 1997). Furthermore, DEAM serves as a key precursor in the synthesis of diverse heterocyclic compounds, demonstrating its versatility and utility in the field of organic chemistry.

Scientific Research Applications

  • Synthesis of Tetrahydroisoquinoline Derivatives : Diethyl acetamidomalonate is used as a glycine equivalent for synthesizing diverse 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives and their higher analogues. This is further expanded through Suzuki-Miyaura cross-coupling reactions (Kotha et al., 2010).

  • Efficient Approach to Beta-branched Alpha-amino Acids : The indium(III)-catalyzed addition of diethyl acetamidomalonate to terminal alkynes provides an efficient method to produce beta-branched alpha-amino acids. This method is practical and offers a significant advancement in the synthesis of amino acids (Angell et al., 2007).

  • Synthesis of Constrained Amino Acid Derivatives : N-alkylation of diethyl acetamidomalonate leads to the synthesis of constrained amino acid derivatives. This is achieved through ring-closing metathesis, providing good yields (Kotha & Singh, 2004).

  • Precursor for Arylglycines : In a reaction promoted by copper, aryl iodides with activated methine compounds yield diethyl acetamido(aryl)malonates. These are potentially useful precursors for arylglycines (Pivsa-Art et al., 1996).

  • High-Yield Synthesis of DL-Glutamic Acid : A high-yield, modified procedure using diethylmalonate, formaldehyde, and diethyl acetamidomalonate is presented for synthesizing 4-methylene-DL-glutamic acid. This yields 30% pure amino acid with properties identical to the naturally occurring form (Powell & Dekker, 1981).

  • Thermodynamic Property Studies : Diethyl acetamidomalonate exhibits a solid-liquid phase transition at 368.72 K, and no thermal anomalies are observed in the range from 78 to 395 K. This study aids in understanding the material's properties under various thermal conditions (Li & Tan, 2013).

Safety And Hazards

Diethyl acetamidomalonate is considered hazardous. It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Diethyl acetamidomalonate is a versatile building block used for the synthesis of various pharmaceutical and biologically active compounds . It is an intermediate for the preparation of Novobiocin analogues as potential heat shock protein 90 inhibitors . It is also used as important intermediates in syntheses of vitamins B1 and B6, barbiturates, non-steroidal anti-inflammatory agents, and other numerous pharmaceuticals .

properties

IUPAC Name

diethyl 2-acetamidopropanedioate
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InChI

InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)
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InChI Key

ISOLMABRZPQKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H15NO5
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DSSTOX Substance ID

DTXSID6061446
Record name Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester
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Molecular Weight

217.22 g/mol
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Physical Description

Solid; [HSDB] White crystalline powder; [MSDSonline]
Record name Acetamidomalonic acid diethyl ester
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Boiling Point

185 °C @ 20 MM HG
Record name ACETAMIDOMALONIC ACID DIETHYL ESTER
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Solubility

SLIGHTLY SOL IN HOT WATER & ETHER; SOL IN HOT ALCOHOL
Record name ACETAMIDOMALONIC ACID DIETHYL ESTER
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Product Name

Diethyl acetamidomalonate

Color/Form

CRYSTALS FROM ALCOHOL OR BENZENE-PETROLEUM ETHER

CAS RN

1068-90-2
Record name Diethyl acetamidomalonate
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Record name Acetamidomalonic acid diethyl ester
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Record name Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester
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Record name DIETHYL (N-ACETYLAMINO)MALONATE
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Melting Point

95-96 °C
Record name ACETAMIDOMALONIC ACID DIETHYL ESTER
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Synthesis routes and methods I

Procedure details

A mixture of 1,4-dioxane, acetic acid and water, obtained from a previous reaction mixture by taking a low-boiling cut, was metered into a stirred mixture of 320.4 g (2.0 mol) of diethyl malonate and 160 g (2.3 mol) of sodium nitrite (technical grade), maintained at 35° C. 12.0 g of water were then metered in and 166 g (207. mol) of acetic acid (96%) were added dropwise over 2 hours. The mixture was allowed to continue reacting for 2 hours at 40° C. and was worked up as described in Example 4. There remained 425 g of light yellow oil, which, after catalytic hydrogenation and recrystallization of the crude product, gave diethyl acetaminomalonate at a yield of 86% of theory, based on the diethyl malonate employed, and with a purity of >99.8 FID area percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
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320.4 g
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160 g
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Reaction Step Two
[Compound]
Name
light yellow oil
Quantity
425 g
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reactant
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166 g
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12 g
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Synthesis routes and methods II

Procedure details

Alternatively, diethyl 2-aminomalonate hydrochloride (21.4 g, 100 mmol) and triethylamine (56 mL, 400 mmol, 4.0 eq.) were dissolved in dichloromethane (500 mL) and stirred with acetic anhydride (9.5 mL, 100 mmol, 1.0 eq.) at 0° C. and overnight at r.t. The mixture was washed with brine (2×200 mL) and dried over MgSO4. The organic phase was filtered through a short silica gel column I (6×6 cm, dichloromethane). The product 1 was isolated as a white crystalline solid. Yield: 22.08 g (100%); 99% purity (GC).
Quantity
21.4 g
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reactant
Reaction Step One
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56 mL
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reactant
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500 mL
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solvent
Reaction Step One
Quantity
9.5 mL
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

0.67 mol of acetic acid is fed into a mixture made from 0.38 mol of diethyl malonate, 1.14 mol of acetic anhydride and 0.5 mol of sodium nitrite, with stirring, at a temperature of 40° C., in such a way as to prevent the reaction temperature from exceeding 50° C. (metering time: about 3 hours). Stirring is continued for 4 hours at 50° C., followed by cooling to room temperature. Salts derived from the reaction are filtered off, and the salt is then washed with about 100 ml of methyl tert-butyl ether. The sodium acetate from the post precipitation is filtered off, and the mother liquor is mixed with 5 g of platinum/carbon (5%). The mixture is hydrogenated at a hydrogen pressure of 5 bar and a temperature of from 45 to 50° C.Hydrogen uptake ceases after about 4 hours. The mixture is cooled and the pressure released, and some of the solvent is removed by distillation in vacuo. After crystallization of the product the solid is isolated by filtration. This gives a yield of 85% of diethyl acetylaminomalonate.
Quantity
0.67 mol
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reactant
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0.38 mol
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reactant
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1.14 mol
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reactant
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0.5 mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl acetamidomalonate
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Citations

For This Compound
1,270
Citations
JP Haudegond, Y Chauvin… - The Journal of Organic …, 1979 - ACS Publications
The use of diethyl acetamidomalonate (la) and its sodium derivative (lb) as nucleophilic reagents toward olefins and diolefins via their-olefin-and-allyl-palladium complexes has been …
Number of citations: 66 pubs.acs.org
RC Li, ZC Tan - Journal of Chemical & Engineering Data, 2013 - ACS Publications
The heat capacity of diethyl acetamidomalonate (DEAM) has been studied using an adiabatic calorimeter in the temperature range from (78 to 395) K. No thermal anomalies were …
Number of citations: 5 pubs.acs.org
GH Cocolas, WH Hartung - Journal of the American Chemical …, 1957 - ACS Publications
… Support for structure III is afforded byTalbot, Gaudry and Berlinguet,11 who synthesized Ilia by the reaction between diethyl acetamidomalonate and /3-propiolactone and by Katoand …
Number of citations: 26 pubs.acs.org
Y KISHIDA, N NAKAMURA - Chemical and Pharmaceutical Bulletin, 1969 - jstage.jst.go.jp
… The addition reaction of diethyl acetamidomalonate anion to ethyl α, β-dibromoacrylate (I) … -α, β-dibromoacrylate (Ib) with diethyl acetamidomalonate anion gave the same product IIIb. …
Number of citations: 5 www.jstage.jst.go.jp
KNF SHAW, C NOLAN - The Journal of Organic Chemistry, 2002 - ACS Publications
… anhydride to diethyl acetamidomalonate in 100% yield. Diethyl formamidomalonate (I)2 and diethyl acetamidomalonate (II)3·4 have been known for many years, but only recently were …
Number of citations: 24 pubs.acs.org
M Gütschow, T Hecker, K Eger - Synthesis, 1999 - thieme-connect.com
… Alkylation of diethyl acetamidomalonate was carried out according to standard procedures.Barbituric acids 4 dœf were prepared from the appropriate substituted diethyl malonates …
Number of citations: 20 www.thieme-connect.com
A Kumar, A Singh, R Kumar, AK Prasad, VS Parmar - 1997 - nopr.niscpr.res.in
… Combinatorial approach towards synthesis of2',3'-dideoxynucleosides and enzyme-catalysed selective hydrolysis of diethyl acetamidomalonate and amides ofpolyacetoxy aromatic …
Number of citations: 2 nopr.niscpr.res.in
MT Tetenbaum, ER Degginger - Journal of Chemical and …, 1970 - ACS Publications
… trans-1,4-Dichlorobutene and diethyl acetamidomalonate condensed to form transdiethyl 4-chloro-2-butenyl acetamidomalonate and trans-1,4-(diethyl acetamidomalonyl)butene-2. …
Number of citations: 0 pubs.acs.org
S Kotha, K Singh - Tetrahedron letters, 2004 - Elsevier
An efficient method for N-alkylation of diethyl acetamidomalonate (DEAM) is reported. C-Alkenylation was achieved by treating the N-alkenylated DEAM with various electrophiles in the …
Number of citations: 40 www.sciencedirect.com
B Kandagatla, VVNKV Prasada, NS Kumar… - RSC …, 2013 - pubs.rsc.org
… Herein, we report a six step synthesis of fingolimod 1 (Scheme 1) starting from the readily available starting material diethyl acetamidomalonate 2. Unlike hitherto known routes …
Number of citations: 12 pubs.rsc.org

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